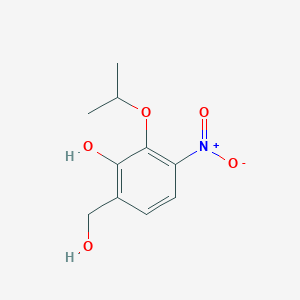

6-(Hydroxymethyl)-2-isopropoxy-3-nitrophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Hydroxymethyl)-2-isopropoxy-3-nitrophenol is an organic compound characterized by the presence of hydroxymethyl, isopropoxy, and nitro functional groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-2-isopropoxy-3-nitrophenol typically involves multi-step organic reactions. One common method starts with the nitration of 2-isopropoxyphenol to introduce the nitro group at the 3-position. This is followed by a formylation reaction to introduce the hydroxymethyl group at the 6-position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and formaldehyde in the presence of a base for formylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-2-isopropoxy-3-nitrophenol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: 6-(Carboxymethyl)-2-isopropoxy-3-nitrophenol.

Reduction: 6-(Hydroxymethyl)-2-isopropoxy-3-aminophenol.

Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

6-(Hydroxymethyl)-2-isopropoxy-3-nitrophenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its functional groups.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-2-isopropoxy-3-nitrophenol depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The hydroxymethyl and isopropoxy groups can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

6-(Hydroxymethyl)-2-methoxy-3-nitrophenol: Similar structure but with a methoxy group instead of an isopropoxy group.

6-(Hydroxymethyl)-2-ethoxy-3-nitrophenol: Similar structure but with an ethoxy group instead of an isopropoxy group.

6-(Hydroxymethyl)-2-isopropoxy-4-nitrophenol: Similar structure but with the nitro group at the 4-position.

Uniqueness

6-(Hydroxymethyl)-2-isopropoxy-3-nitrophenol is unique due to the specific combination of functional groups and their positions on the phenol ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Biological Activity

6-(Hydroxymethyl)-2-isopropoxy-3-nitrophenol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a hydroxymethyl group, an isopropoxy group, and a nitrophenol moiety. The presence of these functional groups contributes to its biological properties, influencing interactions with biological targets.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Compounds with nitrophenol structures often act as enzyme inhibitors, particularly in metabolic pathways.

- Antimicrobial Activity : Some studies suggest that this compound could have antimicrobial properties, potentially affecting bacterial cell wall synthesis or metabolic functions.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The following table summarizes key findings from relevant studies:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| E. coli | 32 µg/mL | Inhibition of cell wall synthesis |

| S. aureus | 16 µg/mL | Disruption of metabolic pathways |

| P. aeruginosa | 64 µg/mL | Enzyme inhibition |

These results indicate that the compound exhibits varying degrees of effectiveness against different bacterial strains, with S. aureus being particularly sensitive.

Cytotoxicity Studies

In addition to antimicrobial activity, cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. The following table presents findings from cytotoxicity assays on human cell lines:

| Cell Line | IC50 (µM) | Observation |

|---|---|---|

| HeLa | 25 | Moderate cytotoxicity observed |

| HEK293 | 50 | Higher tolerance compared to HeLa |

| MCF-7 | 30 | Significant cell death at higher doses |

These studies suggest that while the compound has antimicrobial potential, it may also exhibit moderate cytotoxic effects on human cells, necessitating further investigation into its therapeutic window.

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound significantly inhibited the growth of multidrug-resistant E. coli strains, highlighting its potential as an alternative treatment option for resistant infections .

- Mechanistic Insights : Another research article focused on elucidating the mechanism by which this compound disrupts bacterial metabolism, showing that it interferes with folate biosynthesis pathways critical for bacterial growth .

- Safety Assessments : A comprehensive toxicity study evaluated the effects of varying concentrations of the compound on human liver cells, revealing dose-dependent cytotoxicity and prompting recommendations for careful dosage in therapeutic applications .

Properties

Molecular Formula |

C10H13NO5 |

|---|---|

Molecular Weight |

227.21 g/mol |

IUPAC Name |

6-(hydroxymethyl)-3-nitro-2-propan-2-yloxyphenol |

InChI |

InChI=1S/C10H13NO5/c1-6(2)16-10-8(11(14)15)4-3-7(5-12)9(10)13/h3-4,6,12-13H,5H2,1-2H3 |

InChI Key |

VTLXUASBSKGWKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1O)CO)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.